molecular formula C24H25ClN2O5S B11136467 N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide

Cat. No.: B11136467
M. Wt: 489.0 g/mol
InChI Key: YXUXUSCMAZTWJR-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide is a complex organic compound that features a glycinamide backbone substituted with benzyl, chloro, methoxy, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide typically involves multiple steps, starting from readily available precursors

    Preparation of Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with an appropriate amine under acidic conditions.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydroxide.

    Introduction of Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using chloromethane and methanol in the presence of a catalyst.

    Introduction of Sulfonyl Group: The sulfonyl group can be introduced via a sulfonation reaction using chlorosulfonic acid.

Industrial Production Methods

Industrial production of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl or sulfonyl derivatives.

Scientific Research Applications

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)glycinamide
  • N~2~-benzyl-N~2~-[(5-chloro-2-methylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide

Uniqueness

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide is unique due to the specific combination of substituents on the glycinamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H25ClN2O5S

Molecular Weight

489.0 g/mol

IUPAC Name

2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C24H25ClN2O5S/c1-17-9-11-21(31-2)20(13-17)26-24(28)16-27(15-18-7-5-4-6-8-18)33(29,30)23-14-19(25)10-12-22(23)32-3/h4-14H,15-16H2,1-3H3,(H,26,28)

InChI Key

YXUXUSCMAZTWJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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